molecular formula C41H67N13O16S2 B15199902 Transdermal Peptide

Transdermal Peptide

货号: B15199902
分子量: 1062.2 g/mol
InChI 键: KSPOFDOFSFGNSZ-MIBWGPQCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Transdermal Peptide, also referred to as TD-1, is a novel, short synthetic peptide specifically designed to overcome the significant challenge of delivering macromolecular drugs through the skin's formidable barrier, the stratum corneum . Its sequence is H-Ala-Cys-Ser-Ser-Ser-Pro-Ser-Lys-His-Cys-Gly-OH, forming a disulfide bridge that stabilizes its macrocyclic structure . The primary mechanism of action involves the peptide interacting with the skin to create transient openings in the stratum corneum . This temporary and reversible disruption enables the passage of protein-sized molecules that would otherwise be unable to penetrate the skin, allowing them to reach systemic circulation . This mechanism is supported by key research, including a study by Chen et al., which demonstrated that co-administration of this peptide with insulin on rat skin led to significantly increased systemic levels of insulin and a corresponding suppression of serum glucose levels . This highlights its potential application for enhancing the transdermal delivery of biotherapeutics like insulin, human growth hormone, and other peptide and protein drugs, offering a promising non-invasive alternative to subcutaneous injection . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use in humans.

属性

分子式

C41H67N13O16S2

分子量

1062.2 g/mol

IUPAC 名称

2-[[(3S,6S,9R,12R,17R,20S,23S,26S,29S)-23-(4-aminobutyl)-12-[[(2S)-2-aminopropanoyl]amino]-3,6,9,26-tetrakis(hydroxymethyl)-20-(1H-imidazol-5-ylmethyl)-2,5,8,11,19,22,25,28-octaoxo-27,28λ4-dithia-1,4,7,10,18,21,24-heptazabicyclo[27.3.0]dotriacontane-17-carbonyl]amino]acetic acid

InChI

InChI=1S/C41H67N13O16S2/c1-21(43)33(61)47-24-8-3-2-7-23(34(62)45-15-32(59)60)48-37(65)26(13-22-14-44-20-46-22)50-35(63)25(9-4-5-11-42)49-40(68)30(19-58)71-72(70)31-10-6-12-54(31)41(69)29(18-57)53-39(67)28(17-56)52-38(66)27(16-55)51-36(24)64/h14,20-21,23-31,55-58H,2-13,15-19,42-43H2,1H3,(H,44,46)(H,45,62)(H,47,61)(H,48,65)(H,49,68)(H,50,63)(H,51,64)(H,52,66)(H,53,67)(H,59,60)/t21-,23+,24+,25-,26-,27+,28-,29-,30-,31-,72?/m0/s1

InChI 键

KSPOFDOFSFGNSZ-MIBWGPQCSA-N

手性 SMILES

C[C@@H](C(=O)N[C@@H]1CCCC[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](SS(=O)[C@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N

规范 SMILES

CC(C(=O)NC1CCCCC(NC(=O)C(NC(=O)C(NC(=O)C(SS(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N

产品来源

United States

相似化合物的比较

Transdermal Peptides vs. Chemical Penetration Enhancers

Parameter Transdermal Peptides Chemical Enhancers
Mechanism Target-specific interactions with skin/drugs; energy-dependent processes Disrupt lipid bilayers (e.g., surfactants, solvents)
Molecular Weight Typically >500 Da, requiring active delivery Small molecules (e.g., ethanol, oleic acid)
Safety Biocompatible, lower irritation risk May cause skin irritation or toxicity
Regulatory Hurdles Complex due to peptide stability and synthesis Well-established but limited innovation

Research Findings :

  • PEPs like TD1 achieve 2–3× higher transdermal flux for proteins compared to chemical enhancers .
  • Chemical enhancers (e.g., oleic acid) show inconsistent efficacy for peptides >1 kDa .

Transdermal Peptides vs. Microneedle-Mediated Delivery

Parameter Transdermal Peptides Microneedle Systems
Delivery Mechanism Biochemical enhancement Physical disruption of stratum corneum
Bioavailability Moderate (10–30% for peptides) High (74–88%, comparable to subcutaneous)
Patient Compliance Non-invasive, painless Mild discomfort during application
Applications Small peptides, proteins Large proteins (e.g., insulin)

Research Findings :

  • Coated microneedles (sMTS) delivered Peptide A with 74–88% bioavailability, matching subcutaneous efficacy .
  • Dissolving microneedles loaded with insulin reduced blood glucose in diabetic rats for 8 hours .

Transdermal Peptides vs. Non-Peptide Transdermal Systems (e.g., NSAID Patches)

Parameter Transdermal Peptides NSAID Patches (e.g., Diclofenac)
Molecular Weight 500–1500 Da <500 Da (e.g., diclofenac: 318 Da)
Efficacy Variable; depends on enhancer synergy Comparable to oral NSAIDs in pain relief
Systemic Exposure Lower due to localized action Higher plasma concentrations, more side effects
Patient Preference Preferred for chronic use (non-invasive) Preferred for acute pain (ease of use)

Research Findings :

  • Transdermal diclofenac patches showed equivalent analgesia to oral tablets but fewer gastrointestinal side effects .
  • Peptides like DIP1 (1268 Da) require structural modifications (e.g., lipid conjugation) to bypass the 500 Da threshold .

Key Challenges and Innovations

  • Molecular Weight Limitations : Over 90% of therapeutic peptides exceed 500 Da, necessitating advanced delivery systems (e.g., PEPs, microneedles) .
  • Stability : Peptides are prone to enzymatic degradation; formulations like hydrogel microneedles improve half-life .
  • Synergistic Approaches : Combining PEPs with iontophoresis or microneedles enhances bioavailability (e.g., 4× increase in insulin delivery) .

生物活性

Transdermal peptides represent a promising avenue in drug delivery systems, particularly for their ability to enhance the permeation of macromolecules through the skin barrier. This article explores the biological activity of transdermal peptides, focusing on their mechanisms, efficacy, and case studies that highlight their potential applications.

Transdermal peptides function primarily through two mechanisms:

  • Energy-Dependent Permeation : Research indicates that certain peptides, such as TD1, require energy for effective transdermal delivery. The presence of adenosine triphosphate (ATP) significantly enhances the permeation of protein-based drugs through the skin, suggesting an energy-dependent process at play .
  • Cell-Penetrating Peptides (CPPs) : CPPs have shown high transduction efficiency and low cytotoxicity, making them suitable for delivering larger molecules like proteins. For instance, the macromolecule transduction domain 1067 (MTD 1067) has been evaluated for its ability to deliver various protein cargoes effectively without compromising their biological activity .

1. TD1 Peptide and Protein Delivery

A study demonstrated that the TD1 peptide could facilitate the transdermal delivery of botulinum neurotoxin type A (BoNT-A). This method provided a non-invasive alternative for reducing inflammation by effectively penetrating intact skin . The results showed significant reductions in pain-related responses when administered topically with TD1.

2. MTD 1067 and Biological Activity

In another study, MTD 1067 was conjugated with several protein cargoes, including growth hormone-releasing hexapeptide-6 (GHRP-6) and platelet-derived growth factor BB (PDGF-BB). The findings indicated that MTD 1067 significantly increased the delivery efficiency of these proteins into the dermis while maintaining their biological activities. For example, MTD-GHRP-6 exhibited enhanced anti-melanogenic activity compared to its unmodified counterpart .

Efficacy and Safety

The efficacy of transdermal peptides is often measured by their ability to enhance drug delivery across the skin barrier while ensuring minimal cytotoxicity. Studies have shown that peptides like TD1 can facilitate the transport of large macromolecules effectively without degrading them in the skin's proteolytic environment . Moreover, MTD 1067-conjugated proteins displayed no cytotoxic effects, reinforcing their safety for cosmetic and therapeutic applications .

Data Table: Comparison of Transdermal Peptides

PeptideCargo DeliveredMechanismBiological ActivityCytotoxicity
TD1BoNT-AEnergy-dependentSignificant reduction in inflammationLow
MTD 1067GHRP-6, PDGF-BBCell-penetratingEnhanced collagen synthesis; anti-melanogenic activityNone

常见问题

Q. What molecular mechanism underlies Transdermal Peptide (TDP)-enhanced drug delivery across the skin?

TDPs bind to the C-terminal domain of the Na+/K+-ATPase β-subunit (ATP1B1), inducing conformational changes that facilitate macromolecule transport. This interaction is energy-dependent, as shown by reduced delivery efficiency in ATP-depleted models or when co-administered with ouabain (an ATP1B1 inhibitor). Experimental validation involves competitive binding assays using 0.5 mg/mL TDP and ATP1B1 fragments .

Q. Which in vitro and in vivo models are most validated for studying TDP efficacy?

  • In vitro: HaCaT keratinocytes are used to assess ATP1B1 localization changes via immunofluorescence (e.g., membrane accumulation post-TDP treatment at 0.5 mg/mL for 2 hours) .
  • In vivo: Male Sprague-Dawley rats (200 ± 10 g) are standard for transdermal flux studies. Delivery is quantified using fusion proteins like TDP-hEGF, with abdominal skin exposure for 6 hours and HPLC/MS analysis of systemic bioavailability .

Q. What are the critical parameters for evaluating TDP-mediated siRNA delivery?

Key metrics include:

  • Knockdown efficiency (e.g., GAPDH mRNA reduction via qRT-PCR at 72 hours post-application).
  • Transient stratum corneum permeability, validated by confocal microscopy of fluorescent siRNA.
  • Control experiments with scrambled peptides to rule out passive diffusion .

Advanced Research Questions

Q. How can researchers resolve contradictions in energy dependency reports for TDP-mediated delivery?

Contradictions arise from varying ATP1B1 expression levels across skin models (e.g., human vs. rodent). To address this:

  • Quantify ATP1B1 via Western blot in each model.
  • Use ATP-depletion protocols (e.g., 2-deoxyglucose pretreatment) to isolate energy-dependent transport.
  • Compare outcomes with/without ouabain co-administration (500 µg/mL) to confirm ATP1B1-specific pathways .

Q. What methodological advancements improve TDP delivery of charged peptides like insulin?

  • Iontophoresis integration: Pulsed current (e.g., 0.2 mA/cm², 1:1 duty cycle) enhances electroosmosis, increasing flux by 1.5× vs. constant current.
  • Ion-exchange carriers: Acrylic acid-grafted fibers (Smopex®-102) sustain release (Jss = 0.71 µg/h·cm²) by counterion displacement, improving bioavailability in diabetic rat models .

Q. How does TDP structural integrity (e.g., disulfide bonds) impact delivery efficiency?

The 11-amino acid sequence (ACSSSPSKHCG) requires a Cys<sup>2</sup>-Cys<sup>10</sup> disulfide bridge for ATP1B1 binding. Reductive cleavage decreases delivery by >80%. Validate structural stability via:

  • MALDI-TOF mass spectrometry pre/post-application.
  • Circular dichroism to confirm α-helical content in physiological buffers .

Q. What strategies mitigate variability in TDP-facilitated transdermal protein delivery?

  • Skin preconditioning: Hydrate ex vivo skin to 70–80% RH to standardize permeability.
  • Dose normalization: Co-administer 50 µg GST-ATP1B1 as a competitive binder to control batch-to-batch TDP activity.
  • Pharmacokinetic modeling: Use compartmental models to distinguish passive vs. active transport contributions .

Methodological Best Practices

Q. How should researchers design controls for TDP-mediated delivery experiments?

Include:

  • Negative controls: Scrambled peptide sequences (e.g., reverse TDP) at equivalent molarity.
  • Competitive inhibition: 50 µg GST-ATP1B1 or 500 µg ouabain co-administration.
  • Tracer validation: Fluorescein isothiocyanate (FITC)-labeled dextrans to assess nonspecific permeabilization .

Q. What analytical techniques are optimal for quantifying transdermal flux?

  • High-performance liquid chromatography (HPLC): Detect macromolecules (e.g., insulin) with a C18 column, 0.1% TFA/acetonitrile gradient.
  • Franz diffusion cell systems: Use full-thickness skin with receptor phase sampling at 2-hour intervals.
  • Mass spectrometry: For low-abundance peptides (LOQ < 1 ng/mL), employ SRM/MRM transitions in PeptideTracker-validated assays .

Data Interpretation & Reporting

Q. How should conflicting results on TDP safety profiles (e.g., epidermal disruption) be addressed?

Conduct histopathological grading (H&E staining) and cytokine profiling (IL-1α, TNF-α ELISA) post-application. Compare against FDA-recommended skin irritation thresholds and validate with in silico toxicity prediction tools (e.g., DEREK Nexus) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。